molecular formula C10H12BClO2 B14071770 (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid

(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid

Cat. No.: B14071770
M. Wt: 210.47 g/mol
InChI Key: UJIDPTYYJTXLCH-UHFFFAOYSA-N
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Description

(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain coupling reactions compared to its analogs without the cyclopropyl group .

Properties

Molecular Formula

C10H12BClO2

Molecular Weight

210.47 g/mol

IUPAC Name

(2-chloro-5-cyclopropyl-3-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BClO2/c1-6-4-8(7-2-3-7)5-9(10(6)12)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI Key

UJIDPTYYJTXLCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C)C2CC2)(O)O

Origin of Product

United States

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